5-(2-Fluorosulfonyloxyphenyl)-1-methylpyrazole
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Overview
Description
5-(2-Fluorosulfonyloxyphenyl)-1-methylpyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the fluorosulfonyloxy group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorosulfonyloxybenzene with hydrazine derivatives under controlled conditions to form the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorosulfonyloxyphenyl)-1-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation reactions can produce sulfonyl derivatives .
Scientific Research Applications
5-(2-Fluorosulfonyloxyphenyl)-1-methylpyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-Fluorosulfonyloxyphenyl)-1-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can form strong interactions with active sites, leading to inhibition or modulation of biological pathways . This interaction can result in various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxindole: Known for its α-glucosidase inhibitory activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Exhibits antiviral properties.
Trifluoromethylpyrazole derivatives: Used in various pharmaceutical applications.
Uniqueness
5-(2-Fluorosulfonyloxyphenyl)-1-methylpyrazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-(2-fluorosulfonyloxyphenyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3S/c1-13-9(6-7-12-13)8-4-2-3-5-10(8)16-17(11,14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLHSRRXOQMHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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